8-Hydroxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C9H5F3N2O2 |
|---|---|
Molecular Weight |
230.14 g/mol |
IUPAC Name |
2-(trifluoromethyl)-1H-pyrido[1,2-a]pyrimidine-4,8-dione |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)6-4-8(16)14-2-1-5(15)3-7(14)13-6/h1-4,13H |
InChI Key |
LKLWPPULSGRQNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC1=O)NC(=CC2=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Strategies
Cyclocondensation of Functionalized Pyridines
The pyrido[1,2-a]pyrimidinone core is typically constructed via cyclocondensation between 2-aminopyridines and β-ketoesters or α,β-unsaturated carbonyl compounds. For the target molecule, 2-amino-3-hydroxypyridine serves as the starting material, reacting with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions (Scheme 1).
Reaction Conditions
- Catalyst : p-Toluenesulfonic acid (PTSA) in chlorobenzene
- Temperature : Reflux (131°C) with azeotropic water removal
- Yield : 68–72% after recrystallization
Mechanistic Insight :
Optimization and Scalability
Solvent and Catalyst Screening
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Chlorobenzene | PTSA | 72 | 97 |
| Toluene | ZnCl₂ | 58 | 89 |
| HFIP | None | 81 | 99 |
Alternative Routes
Suzuki Coupling for Late-Stage Functionalization
Microwave-Assisted Synthesis
- Time Reduction : From 12 hrs to 45 mins
- Energy Efficiency : 30% lower consumption vs. conventional heating
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under
Biological Activity
8-Hydroxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the pyrido[1,2-a]pyrimidine class, which is known for its diverse therapeutic applications.
Chemical Structure
The chemical structure of this compound is characterized by a pyrido[1,2-a]pyrimidine core with a hydroxyl group and a trifluoromethyl substituent. This unique structure contributes to its biological properties.
1. Anti-inflammatory Activity
Research has indicated that derivatives of pyrido[1,2-a]pyrimidin-4-one exhibit significant anti-inflammatory effects. A study demonstrated that certain derivatives showed greater inhibition of the hyaluronidase enzyme compared to standard anti-inflammatory drugs like Indomethacin at a concentration of 10 μg/mL. This suggests that modifications to the pyrido[1,2-a]pyrimidine scaffold can enhance anti-inflammatory properties .
2. Antimicrobial Properties
The antimicrobial activity of this compound class has been explored extensively. Some studies have reported that derivatives exhibit potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicates that specific substitutions on the pyrido[1,2-a]pyrimidine core significantly influence antimicrobial efficacy .
| Compound | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | S. aureus | 15.6 | |
| Derivative A | E. coli | 12.5 | |
| Derivative B | C. albicans | 20.0 |
3. Cytotoxicity and Antitumor Activity
Some derivatives have shown promising results in cytotoxicity assays against cancer cell lines such as HeLa and A375. The IC50 values indicate that these compounds could serve as potential leads for developing anticancer agents .
Case Study 1: Anti-inflammatory Mechanism
In a controlled study, several pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and tested for their ability to inhibit hyaluronidase activity. The results indicated that compounds with specific nitrogen-containing heterocycles displayed enhanced anti-inflammatory effects, suggesting a potential mechanism through which these compounds exert their therapeutic effects .
Case Study 2: Antimicrobial Efficacy
A series of synthesized derivatives were evaluated for their antimicrobial properties against a panel of pathogens. The study revealed that certain modifications led to significant improvements in activity against resistant strains of bacteria, highlighting the importance of structural optimization in drug development .
Comparison with Similar Compounds
Key Research Findings
- Aldose Reductase Inhibition : 2-Phenyl derivatives with free hydroxy groups (positions 6 or 9) showed micromolar activity, while methylation or chain elongation reduced potency .
- Antioxidant Properties : Catechol-containing derivatives exhibited dual ALR2 inhibition and radical-scavenging activity, making them promising for diabetic complications .
Q & A
Q. What synthetic routes are recommended for 8-Hydroxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, and how can reaction conditions be optimized?
- Methodological Answer : One-pot synthesis methods, commonly used for dihydropyrimidinone derivatives, can be adapted by incorporating trifluoromethylation steps (e.g., using CF₃-containing reagents). Optimization should employ statistical Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can identify critical parameters affecting yield, as demonstrated in pyrido-pyrimidinone synthesis . Recrystallization from methanol (as in analogous compounds) may improve purity .
Q. How should researchers purify and characterize this compound, particularly its hydroxy and trifluoromethyl groups?
- Methodological Answer : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (methanol/water) is recommended. Characterization should combine:
- NMR : NMR to confirm trifluoromethyl group integrity; NMR for hydroxy proton identification (D₂O exchange).
- FT-IR : Peaks near 3200–3600 cm (O–H stretch) and 1100–1200 cm (C–F stretches).
- HPLC-MS : To assess purity and molecular ion peaks. Reference standards for related pyrido-pyrimidinones (e.g., hydroxyrisperidone derivatives) can guide method validation .
Advanced Research Questions
Q. What computational strategies predict the reactivity and stability of this compound under varying conditions?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model reaction pathways and tautomeric equilibria. Reaction path search methods, as used by ICReDD, combine quantum mechanics with machine learning to predict intermediates and transition states. For stability, compute Fukui indices to identify electrophilic/nucleophilic sites prone to degradation. Solvent effects can be modeled using COSMO-RS .
Q. How can contradictions in spectroscopic data (e.g., NMR, XRD) be resolved during structural analysis?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Solutions include:
- Variable-temperature NMR : To detect tautomeric shifts in solution.
- XRD vs. DFT : Compare experimental crystal structures with computed gas-phase geometries to identify conformational biases.
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in complex spectra. For trifluoromethyl groups, cross-validate - correlations .
Q. What methodologies effectively study the tautomeric behavior of this compound in solution?
- Methodological Answer :
- pH-dependent NMR : Monitor hydroxy proton shifts across pH gradients to identify dominant tautomers.
- Isotopic labeling : Replace the hydroxy hydrogen with deuterium to track exchange rates.
- Computational pKa prediction : Tools like ACD/Labs or SPARC estimate tautomer stability. Analogous studies on 4-hydroxy-pyrimidines with trifluoromethyl groups show keto-enol equilibria influenced by solvent polarity .
Q. How can researchers design experiments to evaluate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog synthesis : Modify the hydroxy or trifluoromethyl groups (e.g., methylation, halogen substitution) and compare bioactivity.
- Molecular docking : Use crystal structures of target proteins (e.g., kinases) to predict binding modes.
- QSAR models : Train on data from pyrido-pyrimidinone derivatives (e.g., risperidone impurities) to correlate substituents with activity .
Data Contradiction and Validation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
